-Bromobenzenesulfonyl chloride (3-BrBzSO2Cl) is a versatile reagent used in organic synthesis for various purposes, including:
-BrBzSO2Cl plays a role in the synthesis of various bioactive molecules, including:
-BrBzSO2Cl finds applications in material science research, such as:
3-Bromobenzenesulfonyl chloride is an organosulfur compound with the chemical formula and a molecular weight of 255.52 g/mol. This compound is characterized by a sulfonyl chloride functional group attached to a bromobenzene ring. It appears as a light yellow liquid and is known for its corrosive properties, causing severe skin burns and eye damage upon contact . The compound is primarily used in laboratory settings, particularly in organic synthesis and pharmaceutical chemistry.
3-Bromobenzenesulfonyl chloride is a corrosive and irritating compound. Here are some safety concerns:
3-Bromobenzenesulfonyl chloride can be synthesized through several methods:
Interaction studies involving 3-bromobenzenesulfonyl chloride typically focus on its reactivity with biological nucleophiles. These studies help understand how this compound can modify proteins or nucleic acids, which is crucial for drug development processes. The compound's high reactivity necessitates careful handling to avoid unintended reactions that could lead to hazardous situations .
Several compounds share structural similarities with 3-bromobenzenesulfonyl chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3,5-Dibromobenzene-1-sulfonyl chloride | 39213-20-2 | 0.97 | Contains two bromine substituents on the benzene ring |
| 4-Bromo-3-methylbenzene-1-sulfonyl chloride | 72256-93-0 | 0.87 | Methyl group at the para position |
| 3-Bromo-5-methylbenzene-1-sulfonyl chloride | 885520-33-2 | 0.87 | Methyl group at the meta position |
| 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | 1214342-44-5 | 0.84 | Fluorine substituent affects reactivity |
| 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | 631912-19-1 | 0.82 | Different positioning of the fluorine atom |
These compounds exhibit variations in their substituents on the benzene ring, affecting their reactivity and applications in synthesis .
3-Bromobenzenesulfonyl chloride, bearing the Chemical Abstracts Service registry number 2905-24-0, possesses the molecular formula C₆H₄BrClO₂S and a molecular weight of 255.51 grams per mole. The compound exists as a colorless to light yellow liquid under standard conditions, exhibiting a refractive index ranging from 1.5895 to 1.5945 at 20 degrees Celsius. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 3-bromobenzene-1-sulfonyl chloride, reflecting its substitution pattern on the benzene ring.
The structural architecture of 3-bromobenzenesulfonyl chloride exemplifies the characteristic features of aryl sulfonyl chlorides, which consist of a sulfonyl group (>S(=O)₂) bonded to a halogen atom, specifically chlorine in this case. The sulfur atom adopts a tetrahedral geometry with an oxidation state of +6, analogous to sulfuric acid derivatives. This geometric arrangement contributes significantly to the compound's reactivity profile, as the electron-withdrawing nature of both the sulfonyl group and the bromine substituent creates a highly electrophilic center susceptible to nucleophilic attack.
The classification of this compound within the broader category of aryl sulfonyl halides places it among a group of highly reactive electrophiles that have found extensive application in synthetic organic chemistry. Aryl sulfonyl chlorides demonstrate superior stability compared to their alkyl counterparts while maintaining excellent reactivity toward a wide range of nucleophiles. The presence of the bromine substituent in the meta position relative to the sulfonyl chloride group introduces additional synthetic possibilities through cross-coupling reactions, particularly those involving palladium catalysis.
Physical property measurements reveal that 3-bromobenzenesulfonyl chloride exhibits a specific gravity of 1.77 at 20 degrees Celsius, indicating a density significantly higher than water. The compound demonstrates moisture sensitivity, requiring storage under inert gas conditions to prevent hydrolysis reactions that would compromise its chemical integrity. These physical characteristics align with the general properties observed for aryl sulfonyl chlorides, which typically exhibit similar density values and moisture sensitivity due to their highly electrophilic nature.
The development and utilization of aryl sulfonyl chlorides in synthetic organic chemistry traces its origins to the early foundations of organosulfur chemistry, where these compounds emerged as versatile electrophilic reagents capable of forming carbon-sulfur and heteroatom-sulfur bonds. Historical preparation methods for sulfonyl chlorides have traditionally relied on the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and related derivatives. These classical approaches, while effective, suffered from limitations in chemoselectivity and functional group compatibility, restricting their application to early-stage synthetic transformations rather than late-stage functionalization contexts.
The evolution of sulfonyl chloride chemistry gained significant momentum with the recognition of their exceptional utility in forming sulfonamide linkages, particularly following the seminal discovery of antibacterial sulfonamides in 1932. This breakthrough established sulfonyl chlorides as indispensable reagents for accessing biologically relevant compounds, leading to intensive research efforts focused on developing more efficient and selective synthetic methodologies. The traditional approach to sulfonamide formation through the direct reaction of sulfonyl chlorides with amines became the dominant strategy, cementing the importance of these electrophilic species in medicinal chemistry applications.
Throughout the mid-twentieth century, the synthetic utility of aryl sulfonyl chlorides expanded beyond simple nucleophilic substitution reactions to encompass more sophisticated transformations. Researchers began to explore their application in Friedel-Crafts acylation reactions with aromatic compounds, leading to the formation of sulfone linkages. This development opened new avenues for constructing complex aromatic systems bearing sulfur-containing functional groups, contributing to the growing repertoire of organosulfur synthetic methodology.
The introduction of transition metal-catalyzed reactions marked a pivotal moment in the historical development of aryl sulfonyl chloride chemistry. Early investigations into palladium-catalyzed transformations revealed that compounds bearing both halogen and sulfonyl chloride functionalities, such as 3-bromobenzenesulfonyl chloride, could serve as versatile coupling partners in cross-coupling reactions. This discovery represented a significant advancement in synthetic methodology, as it enabled the construction of complex molecular architectures through sequential or one-pot synthetic procedures.
Recent historical developments have focused on addressing the limitations of classical sulfonyl chloride preparation methods through the development of milder, more selective synthetic approaches. Researchers have investigated alternative strategies for accessing sulfonyl chlorides from primary sulfonamides using selective reagents such as pyridinium tetrafluoroborate systems. These advances have expanded the scope of late-stage functionalization applications, allowing for the incorporation of sulfonyl chloride functionality into complex molecular frameworks that would be incompatible with traditional harsh reaction conditions.
The contemporary significance of 3-bromobenzenesulfonyl chloride in chemical research stems from its unique dual functionality that enables both traditional nucleophilic substitution chemistry and modern cross-coupling methodologies. Recent investigations have demonstrated the compound's exceptional utility in palladium-catalyzed chlorosulfonylation reactions, where it serves as an effective electrophilic partner in Suzuki-Miyaura cross-coupling transformations. These studies have revealed that aryl chlorosulfate derivatives can undergo palladium-catalyzed coupling with arylboronic acids to generate arylsulfonyl chlorides in preference to sulfonate esters, providing a novel synthetic route to functionalized sulfonyl chlorides.
Modern research applications of 3-bromobenzenesulfonyl chloride have expanded significantly in the realm of pharmaceutical chemistry, where the compound serves as a key intermediate in the synthesis of bioactive molecules. Investigations have documented its successful employment in the preparation of potent P1′ benzenesulfonyl azacyclic urea inhibitors of human immunodeficiency virus protease, demonstrating the compound's relevance in antiviral drug development programs. The incorporation of the sulfonamide group derived from this precursor enhances the biological activity and solubility profiles of target compounds, contributing to improved pharmacological properties.
The field of materials chemistry has also benefited from recent advances in 3-bromobenzenesulfonyl chloride chemistry, particularly in the development of functional polymeric materials. Research efforts have focused on utilizing the compound's reactivity toward nucleophilic species to create crosslinked polymer networks bearing sulfur-containing linkages. The ability to introduce both sulfonyl and aromatic bromide functionalities into polymer backbones provides opportunities for post-polymerization modification through additional cross-coupling reactions.
Contemporary mechanistic studies have provided valuable insights into the reactivity patterns of 3-bromobenzenesulfonyl chloride and related aryl sulfonyl chlorides. Computational investigations using density functional theory methods have elucidated the factors governing nucleophilic substitution reactions at the sulfonyl sulfur center. These studies have revealed that the increased reactivity of certain substituted arenesulfonyl chlorides can be attributed to unique structural conformations stabilized by intramolecular hydrogen bonding interactions, leading to internal strain that facilitates nucleophilic attack.
Research into the synthetic methodology surrounding 3-bromobenzenesulfonyl chloride has also contributed to broader understanding of organosulfur chemistry principles. Studies examining the chloride-chloride exchange reactions in arenesulfonyl chlorides have provided mechanistic insights that extend beyond the specific compound to encompass the entire class of aryl sulfonyl halides. These investigations have employed both experimental kinetic measurements and theoretical calculations to elucidate the factors controlling reactivity in nucleophilic substitution processes.
The development of one-pot synthetic procedures incorporating 3-bromobenzenesulfonyl chloride has emerged as a significant area of modern research interest. Recent reports have demonstrated the feasibility of conducting sequential cross-coupling and nucleophilic substitution reactions in single reaction vessels, enabling the rapid assembly of complex molecular structures from simple starting materials. These methodological advances have important implications for the efficiency of synthetic routes to pharmaceutically relevant compounds and specialty chemicals.
The reactivity profile of 3-bromobenzenesulfonyl chloride is dominated by the highly electrophilic nature of the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophilic species. Sulfonyl chlorides react readily with water to produce the corresponding sulfonic acid according to the general reaction: RSO₂Cl + H₂O → RSO₃H + HCl. This hydrolysis reaction occurs rapidly under ambient conditions, necessitating careful moisture exclusion during storage and handling procedures.
The nucleophilic substitution reactivity extends to alcohols and amines, generating sulfonate esters and sulfonamides respectively. When 3-bromobenzenesulfonyl chloride reacts with primary or secondary amines, the resulting products are sulfonamides formed through the displacement of chloride by the nitrogen nucleophile: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl. This transformation represents one of the most important synthetic applications of the compound, as sulfonamides constitute a significant class of biologically active molecules.
Recent mechanistic investigations have revealed that arenesulfonyl chlorides can exhibit unexpected reactivity patterns depending on their substitution patterns and reaction conditions. Kinetic studies of chloride-chloride exchange reactions have demonstrated that steric effects of alkyl substituents on the aromatic ring generally lower reactivity, with the notable exception of ortho-disubstituted derivatives that show enhanced reactivity due to conformational strain relief. These findings have important implications for predicting and optimizing reaction conditions involving 3-bromobenzenesulfonyl chloride and related compounds.
The bromine substituent in 3-bromobenzenesulfonyl chloride introduces additional reactivity through its participation in cross-coupling reactions, particularly those catalyzed by palladium complexes. The compound can undergo Suzuki-Miyaura coupling reactions with organoborane reagents, enabling the formation of new carbon-carbon bonds while retaining the sulfonyl chloride functionality for subsequent transformations. This dual reactivity makes the compound particularly valuable for multi-step synthetic sequences where both coupling and nucleophilic substitution reactions are required.
The thermal stability characteristics of 3-bromobenzenesulfonyl chloride align with those typically observed for aryl sulfonyl chlorides, which generally demonstrate good stability under standard laboratory conditions but may undergo decomposition at elevated temperatures. The compound requires storage under inert atmosphere conditions to prevent moisture-induced hydrolysis and oxidative degradation. These storage requirements reflect the inherent reactivity of the sulfonyl chloride functional group toward atmospheric moisture and oxygen.
Electrochemical properties of the compound reflect the electron-withdrawing nature of both the sulfonyl chloride group and the bromine substituent, which collectively reduce the electron density of the aromatic ring system. This electronic perturbation influences both the reactivity toward nucleophiles and the compound's behavior in electrophilic aromatic substitution reactions. The meta-positioning of the bromine substituent relative to the sulfonyl chloride group minimizes direct electronic interactions while maintaining the potential for independent reactivity at each functional site.
3-Bromobenzenesulfonyl chloride exhibits a distinctive molecular architecture characterized by the presence of both bromine and sulfonyl chloride functional groups attached to a benzene ring [1] [2] [3]. The compound possesses the molecular formula C₆H₄BrClO₂S with a molecular weight of 255.52 grams per mole [3] [4] [5]. The SMILES notation ClS(=O)(=O)c1cccc(Br)c1 accurately represents the structural arrangement, where the sulfonyl chloride group is positioned at carbon-1 and the bromine substituent occupies the meta position (carbon-3) relative to the sulfonyl group [1] [2].
The molecule features a planar benzene ring system with two electron-withdrawing substituents that significantly influence its electronic properties [4] [6]. The sulfonyl chloride moiety contains a sulfur atom in the +6 oxidation state, bonded to two oxygen atoms through double bonds and to one chlorine atom and the benzene ring through single bonds [1] [2]. This arrangement creates a tetrahedral geometry around the sulfur center, contributing to the compound's overall three-dimensional structure [4].
The electronic structure of 3-bromobenzenesulfonyl chloride is dominated by the electron-withdrawing effects of both the bromine atom and the sulfonyl chloride group [6] [7]. These substituents create a significant depletion of electron density within the benzene ring system, particularly affecting the aromatic π-electron distribution [7] [8]. The sulfonyl chloride group exhibits strong electron-withdrawing properties through both inductive and resonance effects, while the bromine atom contributes primarily through inductive withdrawal [8] [9].
Computational studies on related benzenesulfonyl chloride derivatives suggest that the molecule adopts a relatively rigid conformation due to the planar nature of the aromatic ring and the restricted rotation around the sulfur-carbon bond [10] [9]. The conformational stability is enhanced by the delocalization of electron density from the benzene ring into the sulfur-oxygen bonds, creating a partial double-bond character in the sulfur-carbon connection [9].
The presence of multiple electronegative atoms (bromine, chlorine, and oxygen) creates distinct electrostatic potential surfaces that influence intermolecular interactions and reactivity patterns [10] [8]. These electronic characteristics contribute to the compound's high reactivity as an electrophilic reagent in organic synthesis applications [6] [7].
The three positional isomers of bromobenzenesulfonyl chloride demonstrate significant differences in their physical and chemical properties based on the relative positioning of the bromine substituent [11] [12] [13]. The structural variations between ortho (2-position), meta (3-position), and para (4-position) isomers result in distinct melting points, boiling points, and physical states under standard conditions [11] [12] [13].
| Compound | CAS Number | Melting Point (°C) | Boiling Point | Physical State |
|---|---|---|---|---|
| 2-Bromobenzenesulfonyl chloride (ortho) | 2905-25-1 | 49-52 | 98-100°C/0.5 torr | Crystalline powder |
| 3-Bromobenzenesulfonyl chloride (meta) | 2905-24-0 | 30-33 | 90-91°C/0.5 mmHg | Liquid |
| 4-Bromobenzenesulfonyl chloride (para) | 98-58-8 | 73-75 | 153°C/15 mmHg | Crystals/crystalline powder |
The meta isomer exhibits the lowest melting point among the three positional variants, existing as a liquid at room temperature, while both ortho and para isomers form crystalline solids [12] [13]. The para isomer demonstrates the highest thermal stability with a melting point of 73-75°C and significantly higher boiling point compared to the other isomers [12]. The dipole moment of the para isomer has been measured at 3.26 Debye units, reflecting the symmetrical arrangement of electron-withdrawing groups [11].
Electronic effects play a crucial role in determining the relative reactivity and stability of these isomers [8] [14]. The meta positioning in 3-bromobenzenesulfonyl chloride creates a unique electronic environment where both substituents exert their electron-withdrawing effects without direct resonance interaction, resulting in intermediate reactivity compared to ortho and para isomers [8] [14].
3-Bromobenzenesulfonyl chloride exhibits a melting point range of 30-33°C, placing it among the lower melting aromatic sulfonyl chlorides [5] [15] [7]. This relatively low melting point contributes to the compound's liquid state at ambient laboratory conditions, facilitating its handling and utilization in synthetic procedures [15] [7]. The narrow melting point range indicates high purity levels typically achieved in commercial preparations [5] [15].
The boiling point of 90-91°C at 0.5 mmHg demonstrates the compound's moderate volatility under reduced pressure conditions [5] [15] [7]. This low-pressure boiling point reflects the molecular weight and intermolecular forces present in the liquid phase [15] [7]. The significant difference between atmospheric and reduced-pressure boiling points indicates strong intermolecular interactions, likely arising from dipole-dipole forces between the highly polar sulfonyl chloride groups [7].
These thermal properties make 3-bromobenzenesulfonyl chloride suitable for distillation purification under vacuum conditions, while the moderate melting point ensures liquid handling at typical laboratory temperatures [5] [15]. The thermal behavior aligns with similar aromatic sulfonyl chloride compounds, reflecting the influence of both the bromine substituent and the sulfonyl chloride functional group on the overall molecular properties [15] [7].
The density of 3-bromobenzenesulfonyl chloride at 25°C is measured at 1.773 grams per milliliter, indicating a relatively high density compared to common organic solvents [5] [15] [7]. This elevated density reflects the presence of heavy atoms (bromine and sulfur) within the molecular structure and the compact packing of molecules in the liquid phase [15] [7]. The high density facilitates separation from lighter organic phases during extraction procedures and influences the compound's behavior in density-gradient separations [7].
The refractive index (n20/D) of 1.593 provides important optical characterization data for the compound [3] [5] [15]. This value falls within the typical range for aromatic compounds containing halogen and sulfur substituents [3] [15]. The refractive index measurement serves as a quality control parameter for assessing compound purity and can be used for identification purposes in analytical procedures [3] [5].
Both density and refractive index values demonstrate consistency across multiple literature sources, confirming the reliability of these physical constants [3] [5] [15]. The specific gravity of 1.77 has been independently reported, corroborating the density measurements [16]. These optical and physical properties are essential for analytical method development and compound identification in synthetic applications [3] [5] [15].
3-Bromobenzenesulfonyl chloride demonstrates excellent solubility in a wide range of organic solvents, reflecting its moderate polarity and ability to participate in various intermolecular interactions [15] [17] [18]. The compound shows complete solubility in dichloromethane, diethyl ether, and acetone, making these solvents suitable for reaction media and purification procedures [17]. Additional solvents including tetrahydrofuran, petroleum ether, and 1,4-dioxane provide effective dissolution, expanding the range of synthetic applications [18].
| Solvent | Solubility | Reference |
|---|---|---|
| Chloroform | Slightly soluble | [15] |
| Ethyl Acetate | Slightly soluble | [15] |
| Dichloromethane | Soluble | [17] |
| Diethyl Ether | Soluble | [17] |
| Acetone | Soluble | [17] |
| Tetrahydrofuran | Soluble | [18] |
| Petroleum Ether | Soluble | [18] |
| 1,4-Dioxane | Soluble | [18] |
| Water | Decomposes/Insoluble | [12] [18] |
The compound exhibits limited solubility in chloroform and ethyl acetate, described as "slightly soluble" in these media [15]. This reduced solubility may result from specific molecular interactions or packing arrangements that limit dissolution in these particular solvents [15]. In contrast, water causes immediate decomposition of the sulfonyl chloride functional group through hydrolysis, making aqueous solutions unsuitable for storage or handling [12] [18].
The broad solubility profile in aprotic organic solvents makes 3-bromobenzenesulfonyl chloride highly versatile for synthetic applications [17] [18]. The inability to dissolve in protic solvents like water or alcohols reflects the reactive nature of the sulfonyl chloride group toward nucleophilic attack by hydroxyl groups [12] [18].
The flash point of 3-bromobenzenesulfonyl chloride exceeds 110°C, indicating relatively low volatility and reduced fire hazard under normal handling conditions [15] [7]. This elevated flash point provides a safety margin for laboratory operations and suggests that the compound can be heated moderately without significant vapor formation [15] [7]. The flash point measurement aligns with the compound's molecular weight and intermolecular forces, supporting its classification as a moderately volatile organic liquid [7].
Thermal stability studies reveal that 3-bromobenzenesulfonyl chloride maintains structural integrity up to its decomposition temperature [19]. Upon thermal decomposition, the compound releases hazardous gases including carbon monoxide, carbon dioxide, hydrogen bromide, sulfur oxides, and hydrogen chloride gas [19]. These decomposition products reflect the breaking of carbon-halogen, carbon-sulfur, and sulfur-oxygen bonds under elevated temperature conditions [19].
The vapor pressure at 25°C is measured at 0.000909 mmHg, confirming the low volatility suggested by the high flash point [7]. This low vapor pressure indicates minimal evaporative losses during storage and handling, contributing to the compound's stability under ambient conditions [7]. The thermal stability parameters support the compound's suitability for synthetic applications requiring moderate heating, while highlighting the importance of adequate ventilation and temperature control [7] [19].
3-Bromobenzenesulfonyl chloride exhibits extreme sensitivity to moisture due to the highly reactive nature of the sulfonyl chloride functional group [3] [5] [15]. The mechanism of moisture sensitivity involves nucleophilic attack by water molecules on the electrophilic sulfur center, leading to hydrolysis and formation of the corresponding sulfonic acid and hydrogen chloride [20] [21]. This reaction proceeds rapidly in the presence of even trace amounts of water vapor, making moisture exclusion critical for compound stability [3] [15].
The hydrolysis reaction follows established mechanisms for aromatic sulfonyl chlorides, where water acts as a nucleophile attacking the sulfur atom [20] [21]. The reaction kinetics are influenced by the electron-withdrawing effects of the bromine substituent, which enhances the electrophilicity of the sulfonyl chloride group [21]. Studies on related aromatic sulfonyl chlorides demonstrate that the hydrolysis rate depends on substituent effects and solution conditions [21].
The sensitivity classification as "moisture sensitive" appears consistently across safety data sheets and technical specifications [3] [5] [15] [16]. This classification necessitates special handling procedures including desiccant storage, sealed containers, and inert atmosphere protection [15] [16]. The rapid hydrolysis in aqueous environments makes the compound unsuitable for reactions requiring water as a solvent or co-solvent [12] [18].
Long-term stability data for 3-bromobenzenesulfonyl chloride indicates that proper storage conditions can maintain compound integrity for extended periods [16] [23]. However, the inherent reactivity of the sulfonyl chloride functional group requires regular monitoring and periodic quality assessment [16]. The stability assessment should include analysis of purity, water content, and absence of hydrolysis products [23].
Accelerated stability studies on similar sulfonyl chloride compounds suggest that degradation pathways primarily involve hydrolysis reactions and thermal decomposition [23]. The moisture-modified Arrhenius principle can be applied to predict shelf life under various storage conditions, considering both temperature and humidity effects [23]. These models demonstrate that strict moisture control is the most critical factor for long-term stability [23].
Industry guidelines recommend following manufacturer specifications for storage duration and establishing internal expiration dates based on specific storage conditions [16]. Regular analytical monitoring using techniques such as gas chromatography can detect early signs of decomposition and ensure continued compound quality [16]. The establishment of stability-indicating analytical methods allows for proactive quality management and prevents the use of degraded material in synthetic applications [23].
Corrosive